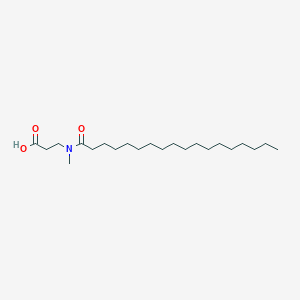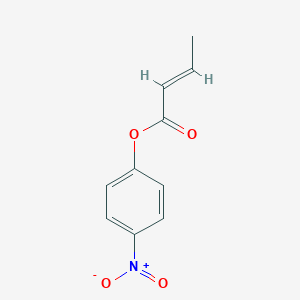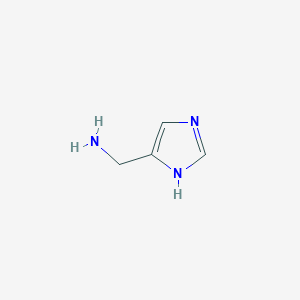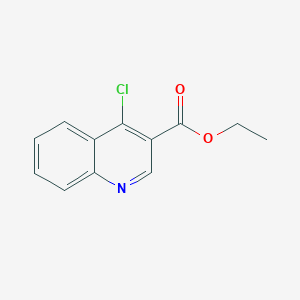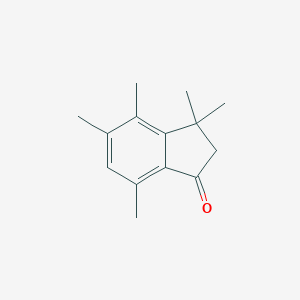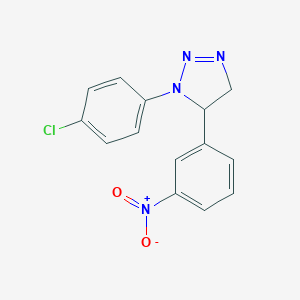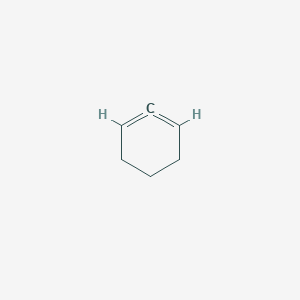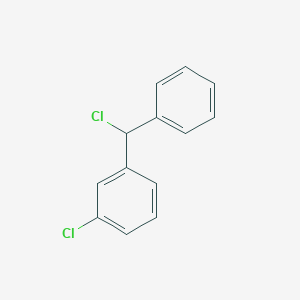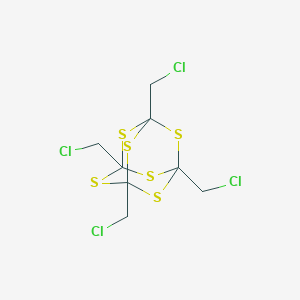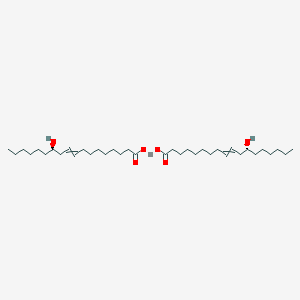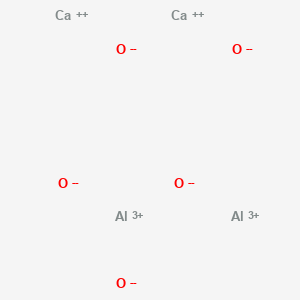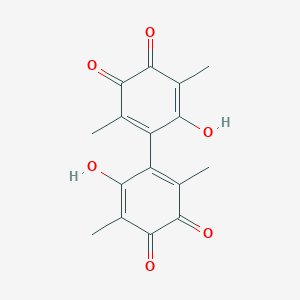
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione, commonly known as Menadione, is a synthetic version of vitamin K. It is a yellow crystalline powder and is soluble in water and ethanol. Menadione is widely used in scientific research, especially in the field of biochemistry and physiology, due to its unique properties.
作用機序
Menadione acts as an electron acceptor and donor in many biological reactions. It is involved in the biosynthesis of vitamin K, which is essential for blood clotting. Menadione is also involved in the regulation of gene expression and cell signaling pathways. It can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS).
生化学的および生理学的効果
Menadione has a number of biochemical and physiological effects on cells. It can induce oxidative stress and apoptosis in cells by generating ROS. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Menadione has been shown to have anti-inflammatory and anti-angiogenic properties. It can also enhance the immune response by activating immune cells.
実験室実験の利点と制限
Menadione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. Menadione can be used to induce oxidative stress and apoptosis in cells, which is useful in the study of cell signaling pathways and gene expression. However, Menadione can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Menadione. One direction is the study of its role in the regulation of gene expression and cell signaling pathways. Another direction is the development of Menadione-based therapies for the treatment of cancer and other diseases. Menadione can also be used as a model compound for the study of the redox properties of quinones, which can lead to the development of new drugs and therapies.
合成法
Menadione can be synthesized by the condensation of phthalic anhydride and 2-methyl-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid. The product is then purified by recrystallization or chromatography.
科学的研究の応用
Menadione is used extensively in scientific research due to its ability to act as an electron acceptor and donor. It is used as a precursor for the synthesis of vitamin K, which is essential for blood clotting. Menadione is also used in the study of oxidative stress and apoptosis in cells. It is used as a model compound for the study of the redox properties of quinones.
特性
CAS番号 |
10493-51-3 |
|---|---|
製品名 |
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
4-hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H14O6/c1-5-9(11(17)7(3)15(21)13(5)19)10-6(2)14(20)16(22)8(4)12(10)18/h17-18H,1-4H3 |
InChIキー |
QTPZQWJKUMBMIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
正規SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
同義語 |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl-1,1'-bi[1,4-cyclohexadiene]-3,3',6,6'-tetrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



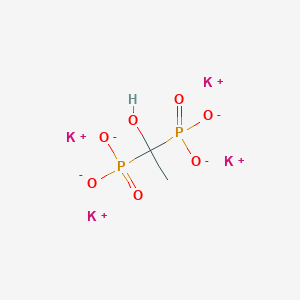
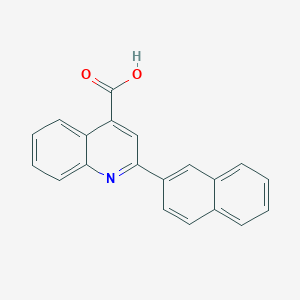
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
